Dimethylamino-PEG2-C2-NH2: A Technical Guide for Drug Development Professionals
Dimethylamino-PEG2-C2-NH2: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Versatile PROTAC Linker
Introduction
Dimethylamino-PEG2-C2-NH2 is a heterobifunctional, PEG-based linker integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of Dimethylamino-PEG2-C2-NH2, including its chemical properties, a plausible synthesis protocol, its application in PROTAC synthesis, and the underlying mechanism of action.
Chemical Properties and Specifications
Dimethylamino-PEG2-C2-NH2 is characterized by a short polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles to the resulting PROTAC molecule. The terminal dimethylamino and primary amine groups provide versatile handles for conjugation to other molecular entities.
| Property | Value | Reference |
| IUPAC Name | 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethanamine | [1] |
| Synonyms | Dimethylamino-PEG2-C2-NH2 | [1] |
| CAS Number | 692782-62-0 | [1] |
| Molecular Formula | C8H20N2O2 | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Exact Mass | 176.1525 g/mol | [1] |
| Appearance | To be determined | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | To be determined | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |
Synthesis and Bioconjugation
Plausible Synthesis of Dimethylamino-PEG2-C2-NH2
While specific proprietary synthesis methods may vary, a plausible synthetic route for Dimethylamino-PEG2-C2-NH2 can be conceptualized based on established organic chemistry principles. A potential pathway involves the protection of one amine group, followed by PEGylation and subsequent deprotection.
Experimental Protocol:
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Protection of a Diamine: Start with a suitable diamine precursor, for instance, N-Boc-ethylenediamine. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities.
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PEGylation: React the Boc-protected diamine with a suitable PEGylating agent, such as 2-(2-(dimethylamino)ethoxy)ethyl methanesulfonate. This reaction would be carried out in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution.
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Deprotection: Following the successful PEGylation, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Purification: The final product, Dimethylamino-PEG2-C2-NH2, would be purified using standard techniques such as column chromatography or preparative HPLC to achieve the desired purity.
Application in PROTAC Synthesis
The primary application of Dimethylamino-PEG2-C2-NH2 is as a linker in the modular synthesis of PROTACs. The linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The terminal amines of the linker allow for versatile conjugation strategies, most commonly through amide bond formation.
Experimental Protocol for PROTAC Synthesis via Amide Bond Formation:
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Activation of Carboxylic Acid: A ligand (either for the POI or the E3 ligase) bearing a carboxylic acid functional group is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
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First Amide Coupling: Dimethylamino-PEG2-C2-NH2 is added to the activated ligand solution. The reaction is stirred at room temperature until completion, which can be monitored by LC-MS. The resulting intermediate is a ligand-linker conjugate.
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Purification of Intermediate: The ligand-linker conjugate is purified from the reaction mixture using techniques like preparative HPLC.
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Second Amide Coupling: The second ligand (with a carboxylic acid group) is activated separately using the same method as in step 1. The purified ligand-linker intermediate from step 3 is then added to this activated ligand to form the final PROTAC molecule.
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Final Purification: The final PROTAC is purified by preparative HPLC to yield a highly pure product for biological evaluation.
Mechanism of Action in Targeted Protein Degradation
PROTACs synthesized using Dimethylamino-PEG2-C2-NH2 function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG linker are crucial for enabling the optimal orientation of the two proteins to facilitate this interaction.
Caption: PROTAC-mediated protein degradation pathway.
Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein by transferring ubiquitin molecules to it. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released to engage with another target protein and E3 ligase, acting catalytically.
Experimental and Logical Workflows
The development of a PROTAC using Dimethylamino-PEG2-C2-NH2 follows a structured workflow from synthesis to biological evaluation.
Caption: Logical workflow for PROTAC synthesis and evaluation.
The signaling pathway leveraged by PROTACs is the endogenous ubiquitin-proteasome system, a fundamental process for protein turnover in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Conclusion
Dimethylamino-PEG2-C2-NH2 is a valuable and versatile linker for the construction of PROTACs. Its chemical structure offers a balance of hydrophilicity and flexibility, which are critical for the formation of a productive ternary complex and for imparting drug-like properties to the final PROTAC molecule. The straightforward conjugation chemistry via its terminal amine groups allows for its efficient incorporation into a modular PROTAC synthesis workflow. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers like Dimethylamino-PEG2-C2-NH2 will remain a cornerstone of developing novel and effective therapeutics.
